molecular formula C24H20N4O5S B2702162 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1115440-60-2

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2702162
CAS No.: 1115440-60-2
M. Wt: 476.51
InChI Key: COYCUQOBBMYGRU-UHFFFAOYSA-N
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Description

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, an imidazole ring, and a furan ring, making it an interesting subject for research in medicinal chemistry and material science.

Scientific Research Applications

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzo[d][1,3]dioxol-5-ylamine and 2-oxoethylthioimidazole. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Mechanism of Action

The mechanism of action of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
  • 2-(3-benzo(1,3)dioxol-5-yl-2-methyl-propylideneamino)-benzoic acid methyl ester
  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine

Uniqueness

Compared to similar compounds, 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide stands out due to its multi-functional structure, which combines several bioactive moieties. This unique combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further study.

Properties

IUPAC Name

3-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c29-22(27-17-6-7-20-21(12-17)33-15-32-20)14-34-24-25-8-9-28(24)18-4-1-3-16(11-18)23(30)26-13-19-5-2-10-31-19/h1-12H,13-15H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCUQOBBMYGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC=CC(=C4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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